Cas no 125303-09-5 (4-Hydroxy-3-methoxyphenethyl Acetate)

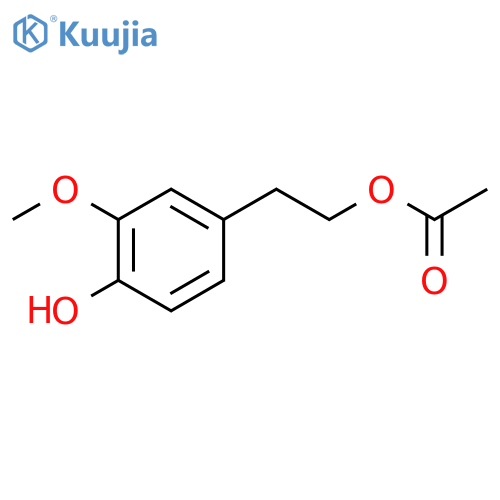

125303-09-5 structure

商品名:4-Hydroxy-3-methoxyphenethyl Acetate

CAS番号:125303-09-5

MF:C11H14O4

メガワット:210.226463794708

CID:5557826

4-Hydroxy-3-methoxyphenethyl Acetate 化学的及び物理的性質

名前と識別子

-

- Benzeneethanol, 4-hydroxy-3-methoxy-, 1-acetate

- 4-Hydroxy-3-methoxyphenethyl Acetate

-

- インチ: 1S/C11H14O4/c1-8(12)15-6-5-9-3-4-10(13)11(7-9)14-2/h3-4,7,13H,5-6H2,1-2H3

- InChIKey: KYOAGPAAAMNAHU-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(O)=C(OC)C=1)COC(=O)C

4-Hydroxy-3-methoxyphenethyl Acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H097650-25mg |

4-Hydroxy-3-methoxyphenethyl Acetate |

125303-09-5 | 25mg |

$224.00 | 2023-05-18 | ||

| TRC | H097650-100mg |

4-Hydroxy-3-methoxyphenethyl Acetate |

125303-09-5 | 100mg |

$ 800.00 | 2023-09-07 | ||

| TRC | H097650-50mg |

4-Hydroxy-3-methoxyphenethyl Acetate |

125303-09-5 | 50mg |

$414.00 | 2023-05-18 | ||

| TRC | H097650-250mg |

4-Hydroxy-3-methoxyphenethyl Acetate |

125303-09-5 | 250mg |

$1722.00 | 2023-05-18 |

4-Hydroxy-3-methoxyphenethyl Acetate 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

125303-09-5 (4-Hydroxy-3-methoxyphenethyl Acetate) 関連製品

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量